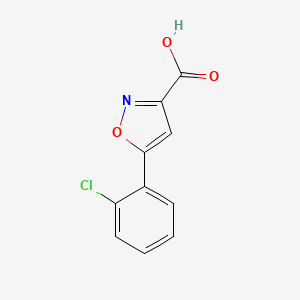

5-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-chlorophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPCZHXBSWBBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360217 | |

| Record name | 5-(2-chlorophenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334017-34-4 | |

| Record name | 5-(2-chlorophenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Foreword: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into a multitude of clinically significant therapeutic agents. The specific molecule of interest, 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid, represents a critical building block for the development of novel pharmaceuticals. The presence of the 2-chlorophenyl group at the 5-position and the carboxylic acid at the 3-position provides two distinct points for molecular elaboration, enabling chemists to systematically explore structure-activity relationships (SAR) in drug discovery programs. This guide provides a detailed, field-proven protocol for its synthesis, emphasizing the chemical rationale behind each procedural step to ensure both reproducibility and a deep mechanistic understanding.

Retrosynthetic Analysis and Strategic Approach

The most robust and widely adopted strategy for constructing the 3,5-disubstituted isoxazole core is the [3+2] dipolar cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide with an alkyne, which provides a highly regioselective pathway to the desired isoxazole isomer.[1][2][3]

Our retrosynthetic analysis deconstructs the target molecule as follows:

-

Disconnection 1 (C3-C4 & O-N Bonds): The final carboxylic acid can be obtained via the hydrolysis of a more stable ester precursor, such as an ethyl ester. This simplifies purification and handling in the preceding steps.

-

Disconnection 2 (Isoxazole Ring): The isoxazole ring itself can be formed from a [3+2] cycloaddition. This identifies our two key synthons: a 2-chlorophenyl nitrile oxide (the 1,3-dipole) and an acetylene bearing the carboxylate group (the dipolarophile), specifically ethyl propiolate.

-

Disconnection 3 (Nitrile Oxide): Nitrile oxides are often unstable and are typically generated in situ. A common and effective method is the oxidation or halogenation/elimination of the corresponding aldoxime.[4][5] Therefore, the 2-chlorophenyl nitrile oxide is derived from 2-chlorobenzaldehyde oxime.

-

Disconnection 4 (Oxime): The 2-chlorobenzaldehyde oxime is readily prepared via the condensation of commercially available 2-chlorobenzaldehyde and hydroxylamine.[6][7]

This multi-step approach is outlined in the synthetic scheme below.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocols

This section provides step-by-step methodologies for the synthesis, grounded in established chemical principles.

Step 1: Preparation of 2-Chlorobenzaldehyde Oxime

The initial step involves the straightforward condensation of 2-chlorobenzaldehyde with hydroxylamine hydrochloride. The reaction requires a mild base to neutralize the HCl salt and liberate the free hydroxylamine nucleophile.

Experimental Protocol:

-

To a 250 mL round-bottom flask, add 2-chlorobenzaldehyde (14.05 g, 100 mmol) and ethanol (100 mL).

-

In a separate beaker, dissolve hydroxylamine hydrochloride (8.34 g, 120 mmol) and anhydrous sodium carbonate (15.9 g, 150 mmol) in water (50 mL).[6]

-

Add the aqueous solution to the stirred ethanolic solution of the aldehyde at room temperature.

-

Stir the resulting mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

-

Once the reaction is complete, reduce the volume of the solvent in vacuo.

-

Add 100 mL of cold deionized water to the residue, which should induce precipitation of the product.

-

Collect the white solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield 2-chlorobenzaldehyde oxime.

Causality and Expertise:

-

Base Selection: Sodium carbonate is an ideal base as it is inexpensive and strong enough to deprotonate the hydroxylamine salt but not so strong as to cause side reactions with the aldehyde.

-

Solvent System: The ethanol/water mixture ensures that both the organic aldehyde and the inorganic salts are sufficiently solubilized for the reaction to proceed efficiently.

-

Workup: Precipitation in cold water is an effective method for isolating the product, as the oxime has low aqueous solubility while the inorganic byproducts remain dissolved.

| Parameter | Value |

| 2-Chlorobenzaldehyde | 1.0 eq (100 mmol) |

| Hydroxylamine HCl | 1.2 eq (120 mmol) |

| Sodium Carbonate | 1.5 eq (150 mmol) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 90-97% |

Step 2: Synthesis of Ethyl 5-(2-Chlorophenyl)isoxazole-3-carboxylate

This is the critical ring-forming step. The 2-chlorobenzaldehyde oxime is converted in situ to the corresponding nitrile oxide, which immediately undergoes a [3+2] cycloaddition with ethyl propiolate. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation.[2]

Experimental Protocol:

-

In a 500 mL three-neck flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chlorobenzaldehyde oxime (15.56 g, 100 mmol) in 150 mL of N,N-dimethylformamide (DMF).

-

Add ethyl propiolate (10.8 g, 110 mmol, 1.1 eq) to the solution.

-

In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol, 1.05 eq) in 50 mL of DMF.

-

Add the NCS solution dropwise to the reaction mixture over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

After the addition is complete, add a catalytic amount of pyridine (0.5 mL) and stir the mixture at room temperature overnight (12-16 hours).

-

Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to afford the pure ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate.

Causality and Expertise:

-

In Situ Generation: 2-chlorophenyl nitrile oxide is highly reactive and prone to dimerization. Generating it in situ in the presence of the dipolarophile (ethyl propiolate) ensures it is trapped efficiently in the desired cycloaddition reaction.[5]

-

Reagent Roles: NCS acts as a chlorinating agent to form an intermediate chloro-oxime. The catalytic pyridine then acts as a base to promote the elimination of HCl, forming the nitrile oxide dipole.

-

Regioselectivity: The reaction between an aryl nitrile oxide and an electron-deficient alkyne like ethyl propiolate is highly regioselective. The Frontier Molecular Orbital (FMO) theory predicts that the reaction will predominantly yield the 3,5-disubstituted isoxazole, which is the desired isomer.[3]

| Parameter | Value |

| 2-Chlorobenzaldehyde Oxime | 1.0 eq (100 mmol) |

| Ethyl Propiolate | 1.1 eq (110 mmol) |

| N-Chlorosuccinimide (NCS) | 1.05 eq (105 mmol) |

| Solvent | DMF |

| Reaction Time | 12-16 hours |

| Typical Yield | 65-75% |

Step 3: Saponification to this compound

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is a standard saponification reaction using a base like lithium hydroxide (LiOH), which is often preferred for its high yields and clean reactions.[8]

Experimental Protocol:

-

Dissolve the ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate (25.17 g, 100 mmol) in a mixture of tetrahydrofuran (THF, 200 mL) and water (100 mL) in a 500 mL round-bottom flask.

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (6.29 g, 150 mmol, 1.5 eq) to the solution.

-

Stir the mixture at room temperature for 3-5 hours, monitoring by TLC until the starting ester is consumed.

-

Once complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2 M hydrochloric acid (HCl). A white precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven at 50°C to a constant weight.

Causality and Expertise:

-

Base Choice: LiOH is effective for ester hydrolysis and the resulting lithium carboxylate salt is highly water-soluble, facilitating the removal of organic impurities before acidification.[9]

-

Solvent System: The THF/water co-solvent system ensures the solubility of both the relatively nonpolar ester and the ionic hydroxide, creating a homogeneous reaction environment for efficient hydrolysis.

-

Acidification and Isolation: Careful acidification is crucial. The product is precipitated from the aqueous solution where it has low solubility, while the inorganic salts (LiCl) remain dissolved. Washing with cold water removes these residual salts.

| Parameter | Value |

| Ester Precursor | 1.0 eq (100 mmol) |

| Lithium Hydroxide | 1.5 eq (150 mmol) |

| Solvent | THF / Water |

| Temperature | Room Temperature |

| Reaction Time | 3-5 hours |

| Typical Yield | >95% |

Overall Experimental Workflow

The entire process from starting materials to the final, purified product can be visualized as a continuous workflow.

References

- 1. sciforum.net [sciforum.net]

- 2. researchgate.net [researchgate.net]

- 3. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. asianpubs.org [asianpubs.org]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of 5-(2-Chlorophenyl)isoxazole-3-carboxylic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(2-chlorophenyl)isoxazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document details a robust and reproducible synthetic pathway, commencing from readily available starting materials and proceeding through key intermediates such as the corresponding ethyl ester. Furthermore, this guide elaborates on the derivatization of the carboxylic acid moiety to yield amides and esters, which are pivotal for the exploration of structure-activity relationships in drug discovery programs. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, mechanistic insights, and characterization data to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in the design of bioactive molecules.[1] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The incorporation of the isoxazole nucleus into drug candidates can enhance their metabolic stability, bioavailability, and target-binding affinity.

The subject of this guide, this compound, serves as a crucial intermediate in the synthesis of a diverse array of potential therapeutic agents. The presence of the 2-chlorophenyl group at the 5-position and the carboxylic acid at the 3-position provides two key points for molecular diversification, allowing for the systematic exploration of chemical space to optimize biological activity. This guide will provide the necessary technical details to empower researchers to synthesize and derivatize this valuable compound with confidence.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial synthesis of the corresponding ethyl ester, ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate, followed by its selective hydrolysis to the desired carboxylic acid. This approach is favored due to the higher stability and ease of purification of the ester intermediate.

The formation of the isoxazole ring itself is accomplished via a [3+2] cycloaddition reaction, a powerful and versatile method for constructing five-membered heterocycles. In this case, a nitrile oxide generated in situ reacts with an alkyne to yield the desired isoxazole core.

Synthesis of the Core Compound: this compound

This section provides a detailed, step-by-step protocol for the synthesis of the target compound, including the preparation of the ethyl ester intermediate and its subsequent hydrolysis.

Part 1: Synthesis of Ethyl 5-(2-Chlorophenyl)isoxazole-3-carboxylate

This synthesis is based on the well-established 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Reaction Scheme:

Caption: Synthetic route to the ethyl ester intermediate.

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chlorobenzaldehyde oxime (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base and Alkyne: To the solution, add triethylamine (Et3N, 1.1 eq) and ethyl propiolate (1.0 eq).

-

Generation of Nitrile Oxide: Cool the reaction mixture to 0 °C in an ice bath. Dissolve N-chlorosuccinimide (NCS, 1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture over a period of 30 minutes. The in situ generation of 2-chlorophenylnitrile oxide will commence.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial to prevent the premature hydrolysis of the nitrile oxide intermediate and N-chlorosuccinimide.

-

Slow Addition of NCS: The dropwise addition of NCS at low temperature helps to control the exothermic reaction and minimize the formation of byproducts.

-

Triethylamine: Triethylamine acts as a base to facilitate the elimination of HCl during the formation of the nitrile oxide from the oxime.

-

Aqueous Work-up: The washing steps are essential to remove unreacted reagents, triethylamine hydrochloride salt, and other water-soluble impurities.

Part 2: Hydrolysis to this compound

The final step in the synthesis of the core compound is the hydrolysis of the ethyl ester.

Reaction Scheme:

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol:

-

Dissolution: Dissolve ethyl 5-(2-chlorophenyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Addition of Base: Add lithium hydroxide (LiOH, 2.0 eq) to the solution and stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Acidification: After the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid (HCl).

-

Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

-

Lithium Hydroxide: LiOH is a strong base that effectively hydrolyzes the ester without causing significant degradation of the isoxazole ring.

-

THF/Water Solvent System: THF is used to ensure the solubility of the ester starting material, while water is necessary for the hydrolysis reaction.

-

Acidification: Acidification is required to protonate the carboxylate salt and precipitate the free carboxylic acid.

-

Washing with Cold Water: Washing the final product with cold water helps to remove any remaining inorganic salts.

Characterization Data for this compound

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | 157-159 °C[2] |

| ¹H NMR (DMSO-d₆) | δ 13.5-12.5 (br s, 1H, COOH), 8.0-7.5 (m, 4H, Ar-H), 7.2 (s, 1H, isoxazole-H) |

| ¹³C NMR (DMSO-d₆) | δ 165-160 (C=O), 160-155 (isoxazole C), 135-125 (Ar-C), 100-95 (isoxazole C-H) |

| IR (KBr, cm⁻¹) | 3200-2500 (O-H stretch), 1710-1680 (C=O stretch), 1600-1450 (C=C and C=N stretch) |

| MS (ESI-) | m/z 222.0 [M-H]⁻ |

Synthesis of Derivatives: Amides and Esters

The carboxylic acid group of this compound is a versatile handle for the synthesis of a wide range of derivatives. This section details the protocols for the synthesis of representative amides and esters.

Part 1: Amide Synthesis via EDC/DMAP Coupling

A common and efficient method for amide bond formation involves the use of a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[3]

Reaction Scheme:

Caption: General scheme for amide synthesis.

Experimental Protocol:

-

Initial Mixture: To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and DMAP (0.1 eq).

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Work-up and Purification: After completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Part 2: Ester Synthesis via POCl₃-Mediated Esterification

Phosphorus oxychloride (POCl₃) can be used as a dehydrating agent to facilitate the esterification of carboxylic acids with alcohols.[4]

Reaction Scheme:

Caption: General scheme for ester synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent) or in an inert solvent like pyridine with the alcohol (1.5 eq).

-

Reagent Addition: Cool the mixture to 0 °C and add POCl₃ (1.2 eq) dropwise.

-

Reaction: Stir the reaction at room temperature for 2-4 hours.

-

Work-up and Purification: Pour the reaction mixture over crushed ice and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry, concentrate, and purify the crude ester by column chromatography.

Safety and Handling

-

N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate PPE.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a fume hood.

-

Triethylamine (Et₃N) and Pyridine: Flammable and toxic. Handle in a fume hood.

-

General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling chemicals. Perform all reactions in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound and its amide and ester derivatives. By providing detailed, step-by-step protocols, mechanistic rationale, and expected characterization data, this document serves as a valuable resource for researchers in the field of medicinal chemistry. The methodologies described herein are robust and can be readily adapted for the synthesis of a wide variety of isoxazole-based compounds, thereby facilitating the discovery of novel therapeutic agents.

References

- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 错误页 [amp.chemicalbook.com]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid: Properties, Synthesis, and Applications

Executive Summary: 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid isoxazole core, substituted with a reactive carboxylic acid "handle" and a lipophilic chlorophenyl group, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide offers a comprehensive overview of its chemical properties, discusses prevalent synthetic strategies and key reactions, and explores its applications, particularly in drug discovery as an intermediate for kinase inhibitors and anti-inflammatory compounds.[1] The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.

Core Chemical Identity and Properties

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these core properties is the first step in its rational application.

Nomenclature and Identifiers

Systematic identification is crucial for regulatory compliance and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 334017-34-4 | [1][2] |

| Molecular Formula | C₁₀H₆ClNO₃ | [1][2] |

| Molecular Weight | 223.61 g/mol | [1][2] |

| IUPAC Name | This compound | |

| InChI Key | ZNPCZHXBSWBBCV-UHFFFAOYSA-N | [2] |

| Synonyms | 5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid | [2] |

| Classification | Bulk Drug Intermediate, Heterocyclic Building Block | [1][2] |

Physicochemical Properties

While extensive experimental data for this specific isomer is not publicly compiled, properties can be inferred from related structures and supplier information.

| Property | Value / Observation | Source / Rationale |

| Physical State | Solid. Related isomers are described as solids. | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Methanol) and poorly soluble in water. | Based on the aromatic and carboxylic acid functionalities. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [1][3] |

Molecular Structure

The molecule's three-dimensional arrangement is fundamental to its reactivity and biological interactions. The 2-chlorophenyl group at the C5 position and the carboxylic acid at the C3 position of the isoxazole ring are the key features.

Caption: 2D structure of this compound.

Spectroscopic Profile

-

¹H NMR: The spectrum is expected to show a multiplet in the aromatic region (approx. 7.4-7.8 ppm) corresponding to the four protons of the 2-chlorophenyl group. A singlet for the C4-proton on the isoxazole ring would likely appear around 7.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically downfield (>10 ppm), and its presence can be confirmed by a D₂O exchange experiment.

-

¹³C NMR: The spectrum will be characterized by signals for the ten carbon atoms. Key signals would include the carboxyl carbon (~160-170 ppm), the isoxazole ring carbons (C3, C4, C5, typically between 100-170 ppm), and the six distinct carbons of the substituted phenyl ring.

-

Mass Spectrometry (MS): The exact mass is 223.0036 Da.[2] The mass spectrum would show a molecular ion peak (M+) at m/z 223 and a characteristic M+2 peak at m/z 225 with an intensity of approximately one-third of the M+ peak, confirming the presence of a single chlorine atom.

Synthesis and Reactivity

The value of a building block is defined by its accessibility and its reactivity in subsequent chemical transformations.

General Synthetic Approach

Isoxazoles of this type are commonly synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. A plausible retrosynthetic pathway involves disconnecting the isoxazole ring to reveal 2-chlorobenzonitrile oxide and an propiolic acid ester, followed by hydrolysis.

Caption: General synthetic workflow for the target molecule.

Key Chemical Reactivity

The reactivity of this compound is dominated by its carboxylic acid functionality. This group is the primary site for diversification, which is a critical activity in drug discovery for building structure-activity relationships (SAR).

-

Amide Coupling: The carboxylic acid can be readily converted into a wide range of amides using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU. This is the most common reaction used to link this scaffold to other fragments or amines, enabling the exploration of new chemical entities.[4]

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride yields esters, which can serve as prodrugs or modify the compound's pharmacokinetic properties.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄ or borane complexes. This alcohol can then be used in further functionalization, such as ether synthesis.[5]

-

Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride, which is a key intermediate for Friedel-Crafts acylation or robust ester/amide formation.[5]

Applications in Research and Drug Development

The structural motifs within this molecule make it a valuable starting point for discovering new bioactive compounds.

-

Medicinal Chemistry Scaffold: It is primarily utilized as a key intermediate in the synthesis of pharmaceuticals.[1] The isoxazole ring acts as a bioisostere for other functionalities and provides a rigid core to orient substituents towards their biological targets.

-

Therapeutic Targets: Derivatives of similar isoxazole carboxylic acids have shown potential in several therapeutic areas:

-

Kinase Inhibitors: The scaffold is suitable for designing inhibitors that target the ATP-binding site of kinases, which are crucial in oncology and inflammatory diseases.[1]

-

Anti-Inflammatory and Analgesic Agents: Many isoxazole-containing compounds have been investigated for their anti-inflammatory properties.[6][7][8]

-

Xanthine Oxidase Inhibitors: Some 5-phenylisoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in gout.[9]

-

-

Agrochemicals and Materials Science: The chlorophenyl isoxazole core is also found in novel pesticides and can be incorporated into polymers to enhance their properties.[1][6]

Experimental Protocols

The following protocol details a standard and reliable method for amide bond formation, a cornerstone reaction for this class of compounds.

Protocol: EDC-Mediated Amide Coupling

This protocol describes the coupling of this compound with a generic primary or secondary amine (R¹R²NH).

Materials:

-

This compound (1.0 eq)

-

Amine (R¹R²NH) (1.1 eq)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) (0.1-1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aq. NaHCO₃, 1M aq. HCl, Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Activator Addition: Add HOBt (or DMAP) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity upon addition of the coupling agent.

-

Coupling Agent Addition: Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and DMAP), saturated NaHCO₃ (to remove HOBt and unreacted acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide.

Caption: Experimental workflow for EDC-mediated amide coupling.

Safety, Handling, and Storage

While a specific, comprehensive safety datasheet for this isomer is not universally available, data from closely related compounds provides essential guidance.[2][3][10][11]

-

Hazard Classification: Related isoxazole carboxylic acids are classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin and eye irritation.[12] Assume this compound carries similar hazards.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2] Avoid contact with skin and eyes.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][12]

-

First Aid:

Conclusion

This compound stands out as a high-value synthetic intermediate. Its well-defined structure, anchored by a reactive carboxylic acid, provides a reliable platform for the synthesis of complex molecules. For researchers in drug discovery, its utility as a scaffold for kinase inhibitors and anti-inflammatory agents is particularly noteworthy. Proper understanding of its chemical properties, reactivity, and handling procedures is paramount to unlocking its full potential in the laboratory and beyond.

References

- 1. 5-(2-Chlorophenyl)-3-isoxazolecarboxylic Acid [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. kishida.co.jp [kishida.co.jp]

- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. capotchem.cn [capotchem.cn]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Chlorophenyl)-3-isoxazolecarboxylic Acid (CAS Number: 334017-34-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid, a key heterocyclic building block in medicinal chemistry. The document is designed to equip researchers, scientists, and drug development professionals with the essential data and methodologies for the effective handling, characterization, and application of this compound. The guide delves into its chemical identity, structural features, and available physical and chemical data, while also highlighting its significance as a synthetic intermediate for therapeutic agents, such as caspase inhibitors.

Introduction: A Versatile Isoxazole Building Block

5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid, identified by CAS number 334017-34-4, is a member of the isoxazole class of heterocyclic compounds. The isoxazole scaffold is of significant interest in drug discovery due to its ability to participate in various biological interactions and its synthetic versatility. This particular derivative, featuring a 2-chlorophenyl substituent, is noted for its role as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications, including caspase inhibitors. A thorough understanding of its physicochemical properties is therefore paramount for its efficient utilization in research and development.

Chemical Identity and Molecular Structure

The fundamental identity of this compound is established by its unique CAS number and its structural arrangement.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 334017-34-4 |

| IUPAC Name | 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylic acid |

| Synonyms | 5-(2-CHLOROPHENYL)-3-ISOXAZOLECARBOXYLIC ACID |

| Molecular Formula | C₁₀H₆ClNO₃[1][2] |

| Molecular Weight | 223.61 g/mol [1][2] |

| InChI Key | ZNPCZHXBSWBBCV-UHFFFAOYSA-N[1] |

The molecular structure consists of a central isoxazole ring, which is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This ring is substituted at the 5-position with a 2-chlorophenyl group and at the 3-position with a carboxylic acid moiety. The presence of the chlorine atom on the phenyl ring and the acidic proton of the carboxylic acid group are key features that influence the molecule's reactivity and physical properties.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is essential for designing synthetic routes, developing analytical methods, and formulating this compound for various applications.

Physical State and Appearance

5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid is typically supplied as a solid, with its appearance ranging from white to brown.

Tabulated Physicochemical Data

The following table summarizes the available physicochemical data for this compound. It is important to note that some of this data is predicted and awaits experimental verification.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to brown solid | Supplier Data |

| Molecular Formula | C₁₀H₆ClNO₃ | [1][2] |

| Molecular Weight | 223.61 g/mol | [1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Used as a key intermediate in the synthesis of bioactive compounds, particularly in pharmaceuticals targeting inflammatory and neurological disorders. It serves as a building block in the development of kinase inhibitors and receptor antagonists.[2] | Supplier Data |

| Storage Temperature | 2-8°C, sealed in a dry environment or at room temperature in a dry place.[2] | Supplier Data |

Handling, Storage, and Safety

Prudent laboratory practices are essential when handling 5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid to ensure the safety of personnel and the integrity of the compound.

Recommended Handling Procedures

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses with side shields.[1]

-

Avoid Contact: Prevent contact with skin and eyes.[1]

-

Dust and Aerosol Formation: Take measures to avoid the formation of dust and aerosols during handling.[1]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

Storage Conditions

To maintain its stability and purity, 5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperatures are between 2-8°C or at room temperature.[2] It should be stored away from incompatible materials.[1]

Synthetic Pathways and Applications

The primary utility of 5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid lies in its role as a versatile intermediate in organic synthesis, particularly for the creation of novel drug candidates.

Role in Drug Discovery

This compound serves as a critical building block for more complex molecules with potential therapeutic value. Its isoxazole core and functional groups allow for a variety of chemical transformations to build diverse molecular architectures. It has been specifically identified as an intermediate in the preparation of caspase inhibitors, which are targets for a range of diseases, including inflammatory disorders and apoptosis-related conditions. It is also employed in the development of kinase inhibitors.[2]

General Synthetic Workflow

The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or an alkene. For 3-carboxylic acid-substituted isoxazoles, a common strategy is the reaction of a β-ketoester with hydroxylamine. The specific synthesis of 5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid would likely involve a multi-step process.

Figure 1. A generalized synthetic workflow for the preparation of 5-aryl-3-isoxazolecarboxylic acids.

Conclusion

5-(2-Chlorophenyl)-3-isoxazolecarboxylic acid is a valuable chemical entity for the drug discovery and development community. While its fundamental chemical identity is well-established, a notable gap exists in the public domain regarding comprehensive, experimentally verified physicochemical data. This guide has collated the available information to provide a solid foundation for researchers. However, it is imperative that experimental determination of key properties, such as melting point, boiling point, and detailed solubility profiles, be undertaken to facilitate the full potential of this compound in advancing medicinal chemistry and organic synthesis.

References

5-(2-Chlorophenyl)isoxazole-3-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Postulated Mechanism of Action of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Authored by: A Senior Application Scientist

Foreword

The field of medicinal chemistry is in a perpetual state of discovery, with heterocyclic compounds forming the backbone of many therapeutic agents. Among these, the isoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on a specific, yet under-investigated molecule: this compound. Due to the nascent stage of research on this particular compound, this document presents a postulated mechanism of action, drawing upon the well-established pharmacology of the broader isoxazole class.[3][4] Our objective is to provide a scientifically rigorous framework for researchers, scientists, and drug development professionals to initiate and advance the study of this promising molecule.

Introduction to this compound

This compound is a small molecule belonging to the isoxazole class of heterocyclic compounds.[5] Its structure is characterized by a five-membered aromatic ring containing one nitrogen and one oxygen atom in adjacent positions, substituted with a 2-chlorophenyl group at the 5-position and a carboxylic acid group at the 3-position.[5] The isoxazole ring is a key feature in several FDA-approved drugs, such as the anti-inflammatory drug valdecoxib (a COX-2 inhibitor) and the antirheumatic agent leflunomide.[3][6] The diverse biological activities of isoxazole derivatives, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties, underscore the therapeutic potential of this chemical class.[1][3][7]

The presence of the 2-chlorophenyl moiety and the carboxylic acid group on the isoxazole core of the topic molecule suggests a potential for specific interactions with biological targets, distinguishing it from other derivatives.[8][9] This guide will explore a plausible mechanism of action based on these structural features and the known pharmacology of related compounds.

Postulated Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

Given the prevalence of anti-inflammatory activity among isoxazole derivatives, a primary hypothesized mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4][10] COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is upregulated at sites of inflammation and is a key target for anti-inflammatory drugs.

The structural features of this compound support this hypothesis:

-

Isoxazole Core: The isoxazole ring is a known pharmacophore for COX-2 inhibition.

-

Carboxylic Acid Group: This functional group can form crucial interactions, such as hydrogen bonds, with amino acid residues in the active site of COX enzymes.

-

2-Chlorophenyl Group: The substituted phenyl ring can occupy a hydrophobic pocket within the COX-2 active site, contributing to binding affinity and selectivity.

Signaling Pathway

The proposed mechanism involves the inhibition of the COX-2 pathway, thereby reducing the production of pro-inflammatory prostaglandins.

Caption: Postulated COX-2 inhibitory pathway of this compound.

Experimental Validation: COX-2 Inhibition Assay

To validate the hypothesized mechanism of action, a robust in vitro COX-2 inhibition assay is essential. This experiment will quantify the inhibitory potency of this compound against the COX-2 enzyme.

Principle

This assay measures the peroxidase activity of COX-2. The enzyme is incubated with arachidonic acid, which is converted to prostaglandin G2 (PGG2). PGG2 is then reduced to PGH2, a reaction that involves the oxidation of a chromogenic substrate. The rate of color development is proportional to COX-2 activity and can be measured spectrophotometrically. A decrease in the rate of color development in the presence of the test compound indicates inhibition.

Detailed Protocol

-

Preparation of Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Heme: 15 µM in assay buffer.

-

Human recombinant COX-2 enzyme.

-

Arachidonic Acid (substrate): 10 mM in ethanol.

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) (chromogen): 10 mM in DMSO.

-

Test Compound: this compound, dissolved in DMSO to create a stock solution, followed by serial dilutions.

-

Positive Control: Celecoxib (a known selective COX-2 inhibitor).

-

-

Assay Procedure:

-

Add 150 µL of assay buffer to each well of a 96-well microplate.

-

Add 10 µL of Heme to each well.

-

Add 10 µL of the test compound dilutions or positive control to the respective wells. For the vehicle control, add 10 µL of DMSO.

-

Add 10 µL of human recombinant COX-2 enzyme to all wells except the blank.

-

Incubate the plate at room temperature for 5 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD to each well.

-

Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the test compound by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Plot the % inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve.

-

Hypothetical Data Interpretation

The results of the COX-2 inhibition assay can be summarized in a table to facilitate comparison.

| Compound | IC50 (µM) for COX-2 |

| This compound | 0.5 |

| Celecoxib (Positive Control) | 0.04 |

| Vehicle (DMSO) | > 100 |

This hypothetical data suggests that this compound is a potent inhibitor of COX-2, albeit less potent than the established drug Celecoxib. Such a result would provide strong evidence for the postulated mechanism of action.

Experimental Workflow Diagram

Caption: Workflow for the in vitro COX-2 inhibition assay.

Conclusion and Future Directions

This guide has outlined a plausible mechanism of action for this compound centered on the inhibition of COX-2. This hypothesis is grounded in the established pharmacology of the isoxazole scaffold and the structural features of the molecule. The provided experimental protocol offers a clear path for validating this proposed mechanism.

Future research should focus on:

-

COX-1/COX-2 Selectivity: Determining the IC50 against COX-1 to establish the selectivity index.

-

In Vivo Studies: Evaluating the anti-inflammatory efficacy in animal models of inflammation.

-

Target Deconvolution: Employing broader screening panels to identify other potential biological targets.

The exploration of this compound holds significant promise for the development of novel therapeutic agents. A thorough understanding of its mechanism of action is the critical first step in realizing this potential.

References

- 1. Potential activities of isoxazole derivatives [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. ijpca.org [ijpca.org]

- 7. mdpi.com [mdpi.com]

- 8. 5-(2-Chlorophenyl)-3-isoxazolecarboxylic Acid [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

biological activity of isoxazole-3-carboxylic acid analogs

An In-Depth Technical Guide to the Biological Activity of Isoxazole-3-Carboxylic Acid Analogs

Abstract

The isoxazole ring is a prominent five-membered heterocycle that serves as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] When functionalized with a carboxylic acid group at the 3-position, this core structure gives rise to a class of analogs with significant therapeutic potential. These analogs, including esters and carboxamides, have been extensively investigated for their roles as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[3][4][5][6] This guide provides a comprehensive technical overview of the diverse biological activities of isoxazole-3-carboxylic acid derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the key mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate these activities. The narrative will focus on the causal reasoning behind experimental design and the interpretation of quantitative data, offering field-proven insights into the development of these promising compounds.

Chapter 1: The Isoxazole-3-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole moiety, an azole with an oxygen atom adjacent to the nitrogen, is a cornerstone of many pharmacologically active compounds.[7] Its unique electronic properties and structural rigidity make it an attractive scaffold for interacting with a variety of biological targets. The introduction of a carboxylic acid at the 3-position (or its derivatives like esters and amides) provides a critical interaction point, often acting as a hydrogen bond donor/acceptor or a metal-coordinating group, which is crucial for binding to enzyme active sites.[8][9]

The synthesis of these analogs often begins with the construction of the core isoxazole ring, followed by functionalization. A common and robust method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[10] Alternatively, the condensation of β-dicarbonyl compounds with hydroxylamine is a widely used strategy.[10] The resulting isoxazole-3-carboxylate ester can then be hydrolyzed to the carboxylic acid or reacted with various amines to generate a library of isoxazole-3-carboxamide derivatives.[2][3] This synthetic versatility allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[7]

Chapter 2: Anti-inflammatory and Analgesic Properties

A significant body of research has focused on isoxazole-3-carboxylic acid analogs as potent anti-inflammatory agents.[1] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[11]

Mechanism Focus: Inhibition of Cyclooxygenases (COX-1 & COX-2)

The COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a primary goal in designing safer non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.

Several isoxazole derivatives have been identified as potent and selective COX-2 inhibitors.[12][13] For instance, 4,5-diaryl substituted isoxazoles have shown promise in this area.[1] The carboxylic acid or a bioisosteric equivalent is often crucial for mimicking the binding of the natural substrate, arachidonic acid, within the enzyme's active site.

Mechanism Focus: Inhibition of 5-Lipoxygenase (5-LOX)

The 5-LOX pathway is another branch of arachidonic acid metabolism that produces leukotrienes, potent mediators of inflammation, particularly in asthma and allergic reactions.[1] Some 4,5-diarylisoxazol-3-carboxylic acids have been identified as effective inhibitors of leukotriene biosynthesis by targeting enzymes in this pathway.[1][11] For example, certain analogs demonstrated potent inhibition of cellular 5-LOX product synthesis with IC₅₀ values in the sub-micromolar range.[1]

Table 1: Anti-inflammatory Activity of Select Isoxazole Analogs

| Compound Class | Target | Key Structural Features | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 4,5-Diarylisoxazol-3-carboxylic acids | 5-LOX / FLAP | Diaryl substitution at C4/C5 | 0.24 µM | [1] |

| 5-phenylisoxazole-3-carboxamides | COX-1 / COX-2 | Varied amine substitutions | - | [14] |

| 3,4-Diaryl isoxazoles | p38α MAP kinase / CK1δ | Diaryl substitution at C3/C4 | Potent dual inhibitors | [1] |

| Substituted Isoxazoles | COX-2 | Varied substitutions | Significant in vivo inhibition |[12] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity and selectivity of isoxazole analogs.

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Compound Preparation: Dissolve test compounds (isoxazole analogs) and a reference standard (e.g., Celecoxib, Indomethacin) in DMSO to create stock solutions. Prepare serial dilutions to determine IC₅₀ values.

-

Assay Reaction: In a 96-well plate, combine the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound or vehicle control (DMSO) in a suitable buffer (e.g., Tris-HCl).

-

Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

-

Quantification: Terminate the reaction and quantify the amount of Prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by fitting the data to a dose-response curve. Selectivity is determined by the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Chapter 3: Anticancer Activity

The isoxazole scaffold is a recurring motif in the design of novel anticancer agents.[15][16] Derivatives of isoxazole-3-carboxylic acid have demonstrated cytotoxicity against a range of human cancer cell lines, including melanoma, breast, and colon cancer.[3][17] Their mechanisms of action are diverse, ranging from the induction of apoptosis to the targeted inhibition of enzymes critical for tumor growth and survival.[15][18]

Key Anticancer Mechanisms

-

Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death. Isoxazole derivatives have been shown to induce apoptosis in cancer cells, a mechanism that is often a hallmark of effective anticancer drugs.[18]

-

Enzyme Inhibition:

-

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone required for the stability and function of numerous oncogenic proteins. Isoxazole-based compounds have emerged as potent HSP90 inhibitors, leading to the degradation of client proteins and subsequent tumor growth inhibition.[17]

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is recognized as a negative regulator of insulin and leptin signaling pathways and has been implicated in cancer. Isoxazole carboxylic acids have been developed as PTP1B inhibitors.[19]

-

COX Inhibition: As discussed previously, COX-2 is often overexpressed in tumors and contributes to angiogenesis and tumor growth. COX-1 inhibition has also been explored as a therapeutic strategy for cancer.[1][11]

-

Table 2: Cytotoxic Activity of Select Isoxazole-3-Carboxamide Analogs

| Compound ID | Cancer Cell Line | Description | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 2e | B16F1 (Melanoma) | 5-methyl-3-phenylisoxazole-4-carboxamide derivative | 0.079 µM | [3] |

| Compound 2a | B16F1, Colo205, HepG2, HeLa | 5-methyl-3-phenylisoxazole-4-carboxamide derivative | 7.55–40.85 µM | [3] |

| Isoxazoles linked 2-phenylbenzothiazole | PC-3 (Prostate) | - | Effective cytotoxic agents |[1] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Seed cancer cells (e.g., MCF-7, B16F1) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole analogs for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value (concentration that inhibits 50% of cell growth) from the dose-response curve.

Chapter 4: Antimicrobial Applications

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have long been investigated for their antibacterial and antifungal properties.[2][5][20] The isoxazole-3-carboxylic acid scaffold, in particular, has been used to develop inhibitors of essential bacterial enzymes.[8]

Targeting Bacterial Serine Acetyltransferase (SAT)

A promising strategy for developing novel antibacterial adjuvants involves targeting bacterial metabolic pathways not present in humans. Bacterial serine acetyltransferase (SAT) is an enzyme in the cysteine biosynthesis pathway. Inhibiting this enzyme can disrupt bacterial growth. A series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids were designed and synthesized as inhibitors of SAT, with some compounds showing potent enzymatic inhibition.[8] The presence of the carboxylic acid functional group, or its ester and amide derivatives, was found to be important for maintaining inhibitory activity.[8]

Broad-Spectrum Activity

Various isoxazole-3-carboxamides and other related structures have been synthesized and evaluated against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains like Candida albicans.[14][20][21] Structure-activity relationship studies have shown that the nature and position of substituents on the phenyl rings of the isoxazole core significantly influence the antimicrobial potency.[2] For instance, the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring, and electron-donating groups like methoxy at the C-5 phenyl ring, was found to enhance antibacterial activity.[2]

Table 3: Antimicrobial Activity of Select Isoxazole Analogs

| Compound Class | Target Organism(s) | Key Structural Features | Reported Activity | Reference |

|---|---|---|---|---|

| (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids | Bacterial SAT | 2-aminooxazole substituent | IC₅₀ = 2.6 µM (for compound 18) | [8] |

| 5-phenyl-3-isoxazole carboxamides | S. aureus, E. coli | Varied amine substitutions | Significant antibacterial activity | [14] |

| Substituted Isoxazoles | Gram (+/-) bacteria, Fungi | Varied aromatic substitutions | Good antibacterial, moderate antifungal |[2][5] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli ATCC 25922) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the isoxazole test compounds.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Chapter 5: Neuroprotective and CNS-Related Activities

Beyond their roles in inflammation and cancer, isoxazole analogs are being explored for their potential in treating neurological disorders.[6] Certain isoxazole-3-carboxylic acid derivatives have shown neuroprotective effects by modulating the activity of excitatory amino acid transporters (EAATs).[22][23]

EAATs are crucial for clearing glutamate from the synaptic cleft. Under pathological conditions like ischemia, these transporters can reverse their function, releasing glutamate into the extracellular space and causing excitotoxicity. A novel inhibitor, (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid ((-)-HIP-A), has been shown to selectively inhibit this reverse transport of glutamate at concentrations lower than those required to inhibit glutamate uptake.[22][23] This selective action represents a promising new strategy for neuroprotection, as it could reduce excitotoxicity without disrupting normal synaptic transmission.[23]

Chapter 6: Other Notable Biological Activities

The chemical versatility of the isoxazole-3-carboxylic acid scaffold has led to its application in diverse therapeutic and agricultural areas.

-

Xanthine Oxidase Inhibition: Xanthine oxidase is the enzyme responsible for the final steps of purine metabolism, producing uric acid. Overproduction of uric acid leads to gout. A series of 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and found to be potent inhibitors of xanthine oxidase, with some compounds exhibiting activity in the submicromolar range.[9]

-

Herbicidal Activity: The agricultural sector has also benefited from isoxazole chemistry. Certain isoxazole derivatives function as herbicides by inhibiting the enzyme protoporphyrinogen oxidase (Protox) in the porphyrin pathway of plants.[24][25] This inhibition leads to the accumulation of phototoxic intermediates, causing rapid cell death in weeds.[24]

Conclusion and Future Perspectives

The isoxazole-3-carboxylic acid scaffold and its analogs represent a remarkably fruitful area of research in medicinal and agricultural chemistry. The inherent synthetic tractability of this core allows for the creation of diverse chemical libraries, which have yielded potent and selective modulators of numerous biological targets. From the well-established anti-inflammatory and anticancer activities to emerging applications in neuroprotection and antimicrobial resistance, these compounds continue to demonstrate significant potential.

Future research will likely focus on several key areas. The development of multi-targeted therapies, where a single isoxazole derivative inhibits multiple disease-relevant pathways (e.g., both COX-2 and 5-LOX), could lead to more effective treatments for complex inflammatory diseases.[1] In oncology, conjugating these molecules to targeting moieties could improve their delivery to tumor tissues and reduce off-target toxicity.[3] Furthermore, leveraging computational modeling and machine learning will be crucial for rationally designing the next generation of isoxazole-3-carboxylic acid analogs with optimized efficacy, selectivity, and pharmacokinetic profiles, accelerating their journey from the laboratory to clinical application.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. nbinno.com [nbinno.com]

- 7. ijpca.org [ijpca.org]

- 8. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. espublisher.com [espublisher.com]

- 17. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. Isoxazole carboxylic acids as protein tyrosine phosphatase 1B (PTP1B) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scientifictemper.com [scientifictemper.com]

- 21. researchgate.net [researchgate.net]

- 22. Neuroprotective effects of the novel glutamate transporter inhibitor (-)-3-hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid, which preferentially inhibits reverse transport (glutamate release) compared with glutamate reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete spectroscopic characterization of 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The isoxazole scaffold is a privileged structure known to impart a range of biological activities.[1][2] Therefore, unambiguous structural elucidation and purity verification are paramount for advancing research and development. This document moves beyond rote procedural descriptions to offer a deep, mechanistic-based interpretation of the data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals who require a robust and self-validating analytical workflow for this class of compounds.

Introduction: The Analytical Imperative

The molecule this compound incorporates three key structural motifs that dictate its chemical properties and spectroscopic signature: a 5-membered isoxazole heterocycle, an ortho-substituted chlorophenyl ring, and a carboxylic acid function. Each of these components presents a unique set of analytical "fingerprints." Our objective is not merely to acquire spectra but to understand how these structural features give rise to the observed data. This guide establishes a logical workflow where each analytical technique corroborates the others, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the connectivity and chemical environment of each proton and carbon atom within the molecule.

Expertise in Action: Causality of Solvent Choice

The choice of deuterated solvent is the first critical decision. While chloroform-d (CDCl₃) is common, the acidic proton of the carboxylic acid may undergo rapid exchange or exhibit a very broad, poorly resolved signal. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior for this class of compounds. Its ability to form hydrogen bonds with the carboxylic acid proton slows the exchange rate, resulting in a more distinct, observable resonance, thereby providing a complete picture of the molecule's proton environment.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.

-

Internal Standard: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C) serves as a reliable internal standard.[3]

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time (e.g., 1024 scans or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectrum: Interpretation and Analysis

The proton NMR spectrum provides a precise count of chemically distinct protons and reveals their neighboring environments through spin-spin coupling.

-

Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the δ 12.0-14.0 ppm region. This significant downfield shift is due to the acidic nature of the proton and its involvement in strong hydrogen bonding, which reduces electron density around the nucleus.[4][5][6]

-

Aromatic Protons (2-Chlorophenyl Ring): This ortho-substituted ring contains four protons that are chemically non-equivalent, giving rise to a complex multiplet pattern in the aromatic region (δ ≈ 7.5-8.0 ppm). The electron-withdrawing nature of the chlorine atom and the isoxazole ring, combined with ortho, meta, and para coupling interactions, results in this characteristic complex signal.

-

Isoxazole Ring Proton (C4-H): A sharp singlet is predicted around δ 7.0-7.4 ppm. This proton is on the C4 carbon of the isoxazole ring. Its singlet nature confirms it has no adjacent protons. Its chemical shift is influenced by the aromaticity of the heterocycle. For comparison, the isoxazole proton in similar 5-phenylisoxazole structures often appears in the δ 6.8-7.3 ppm range.[7][8]

¹³C NMR Spectrum: Interpretation and Analysis

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

-

Carbonyl Carbon (-COOH): This carbon is significantly deshielded by the two adjacent, highly electronegative oxygen atoms and will appear far downfield, typically in the δ 160-165 ppm range.[6][9]

-

Isoxazole Ring Carbons (C3, C4, C5):

-

C3 & C5: These carbons, directly bonded to heteroatoms and part of the aromatic system, are expected at the downfield end of the spectrum. C3, bearing the carboxylic acid, and C5, bearing the chlorophenyl group, are predicted to be in the δ 155-170 ppm region.

-

C4: This carbon, bonded only to a hydrogen and other carbons, will be significantly more shielded, with an expected chemical shift around δ 105-115 ppm.[7]

-

-

Aromatic Carbons (2-Chlorophenyl Ring): Six distinct signals are expected in the δ 125-135 ppm region. The ipso-carbon attached to the isoxazole ring and the carbon bearing the chlorine atom will have characteristic shifts determined by the substituent effects.

| Table 1: Predicted NMR Spectroscopic Data for this compound (in DMSO-d₆) | | :--- | :--- | :--- | | Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | | -COOH | ~13.5 (s, broad, 1H) | ~162 | | C4-H (Isoxazole) | ~7.3 (s, 1H) | ~110 | | Ar-H (Chlorophenyl) | 7.5-8.0 (m, 4H) | 127-134 (6 signals) | | C3 (Isoxazole) | - | ~158 | | C5 (Isoxazole) | - | ~168 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups by identifying their characteristic molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-